Ceftriaxone sodium trihydrate

Description

Evolution of Beta-Lactam Antibiotics and Cephalosporin (B10832234) Classes

The journey of β-lactam antibiotics began with the discovery of penicillin in the 1920s. nih.gov This class of drugs is characterized by the presence of a highly reactive β-lactam ring, which is crucial for their antibacterial activity. nih.gov Over the decades, the emergence of bacterial resistance, primarily through the production of β-lactamase enzymes that hydrolyze this ring, spurred the development of new and more resilient β-lactam agents. nih.gov

Cephalosporins, first isolated from the fungus Acremonium, represent a major advancement in this evolutionary line. singlecare.com They are structurally similar to penicillins but possess a 7-aminocephalosporanic acid nucleus, which offers greater stability against many β-lactamases. nih.gov Cephalosporins are categorized into "generations" based on their spectrum of antimicrobial activity and their resistance to β-lactamases. researchgate.net

First-generation cephalosporins are most effective against Gram-positive bacteria.

Second-generation agents show improved activity against Gram-negative bacteria.

Third-generation cephalosporins, including ceftriaxone (B1232239), exhibit a broader spectrum of activity, with enhanced potency against Gram-negative bacteria, including those resistant to earlier generations. researchgate.netnih.govhealthline.com They are, however, generally less active against Gram-positive organisms like Staphylococcus and Streptococcus species compared to the first generation. researchgate.nethealthline.com

Fourth and fifth-generation cephalosporins have been developed to combat even more resistant strains of bacteria.

The progression from one generation to the next reflects a continuous effort to overcome evolving bacterial defense mechanisms. picmonic.com Third-generation cephalosporins were a significant leap forward due to their increased stability against the β-lactamases produced by many Gram-negative bacteria like Escherichia coli and Haemophilus influenzae. singlecare.comresearchgate.net

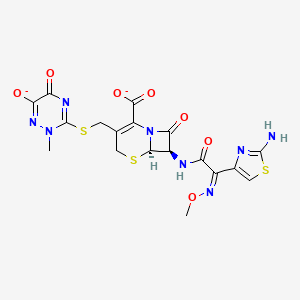

Chemical and Biological Profile of Ceftriaxone as a Third-Generation Cephalosporin

Ceftriaxone is a semi-synthetic, broad-spectrum cephalosporin antibiotic. fda.gov Its chemical structure, (6R, 7R)-7-[2-(2-Amino-4-thiazolyl)glyoxylamido]-8-oxo-3-[[(1,2,5,6-tetrahydro-2-methyl-5,6-dioxo-as-triazin-3-yl)thio]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, is key to its function. fda.gov The syn-configuration of the methoxy (B1213986) oxime moiety provides significant resistance to hydrolysis by many β-lactamase enzymes, a defining characteristic of third-generation cephalosporins. wikipedia.org

Table 1: Chemical Properties of Ceftriaxone Sodium Trihydrate

| Property | Value |

|---|---|

| CAS Number | 104376-79-6 |

| Molecular Formula | C₁₈H₂₂N₈Na₂O₁₀S₃ |

| Molecular Weight | 663.61 g/mol |

| Appearance | White to yellowish crystalline powder |

Data sourced from multiple references. nih.govglpbio.comresearchgate.netapexbt.com

The biological activity of ceftriaxone stems from its ability to inhibit bacterial cell wall synthesis. arpimed.am It acts as a bactericidal agent by selectively and irreversibly binding to penicillin-binding proteins (PBPs). wikipedia.orgdrugbank.com These enzymes are critical for the final steps of peptidoglycan synthesis, the primary component of the bacterial cell wall. wikipedia.org By inactivating PBPs, ceftriaxone disrupts the cross-linking of peptidoglycan chains, compromising the structural integrity of the cell wall and ultimately leading to cell lysis and death. arpimed.amdrugbank.com

Ceftriaxone's broad spectrum of activity includes many Gram-negative and some Gram-positive bacteria. arpimed.amdrugbank.com It demonstrates good activity against multi-drug resistant Enterobacteriaceae. drugbank.com However, resistance to ceftriaxone can occur through several mechanisms, including hydrolysis by certain β-lactamases (like extended-spectrum β-lactamases or ESBLs), alterations in the structure of PBPs, or reduced permeability of the bacterial cell membrane. fda.govdrugbank.comdrugs.com

Research Paradigms and Challenges Associated with this compound

The widespread use of ceftriaxone has inevitably led to the emergence of resistant bacterial strains, which presents a significant challenge in clinical settings and a major focus of research. mathewsopenaccess.comnih.gov The rise of ceftriaxone resistance in pathogens like Salmonella and Neisseria gonorrhoeae is a growing global health concern. nih.govsci-hub.st

Current research paradigms involving this compound often center on:

Understanding Resistance Mechanisms: Investigating the genetic and biochemical basis of ceftriaxone resistance is crucial for developing strategies to overcome it. mdpi.com This includes studying the evolution and spread of β-lactamase genes. mdpi.comportlandpress.com

Development of Novel Formulations: Researchers are exploring new delivery systems, such as nano-based strategies, to enhance the efficacy of ceftriaxone and combat resistance. nih.gov This can involve conjugating, encapsulating, or intercalating the drug with various nanoparticles. nih.gov

Combination Therapies: The potential of using ceftriaxone in combination with other antimicrobial agents or β-lactamase inhibitors is an active area of investigation. singlecare.com For instance, combining a third-generation cephalosporin with a β-lactamase inhibitor can restore its activity against resistant bacteria. singlecare.com

Environmental Fate and Degradation: The presence of antibiotics like ceftriaxone in wastewater is an emerging environmental concern. mdpi.comnih.gov Research is underway to develop effective methods for its removal and degradation from aqueous systems to mitigate the spread of antibiotic resistance in the environment. mdpi.comnih.gov

Despite its long-standing use, research with this compound is not without its challenges. The compound's stability in solution can be affected by factors such as concentration and the diluent used. wikipedia.org Furthermore, the potential for ceftriaxone to precipitate with calcium-containing solutions requires careful consideration in experimental design. fda.gov The low biodegradability of ceftriaxone also poses a challenge for its removal from wastewater. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C18H16N8O7S3-2 |

|---|---|

Molecular Weight |

552.6 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C18H18N8O7S3/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32)/p-2/b24-8-/t9-,15-/m1/s1 |

InChI Key |

VAAUVRVFOQPIGI-SPQHTLEESA-L |

Isomeric SMILES |

CN1C(=NC(=O)C(=N1)[O-])SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)[O-] |

Canonical SMILES |

CN1C(=NC(=O)C(=N1)[O-])SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-] |

Origin of Product |

United States |

Chemical Synthesis, Derivatization, and Process Chemistry of Ceftriaxone Sodium Trihydrate

Synthetic Pathways to Ceftriaxone (B1232239) Sodium Trihydrate

The industrial synthesis of ceftriaxone sodium trihydrate is a sophisticated process that involves multiple chemical transformations. The primary routes originate from readily available cephalosporin (B10832234) precursors.

The synthesis of ceftriaxone typically begins with 7-aminocephalosporanic acid (7-ACA), a core building block derived from the fermentation of the fungus Acremonium chrysogenum. A key step involves the conversion of 7-ACA into 7-amino-3-[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thiomethyl]-3-cephem-4-carboxylic acid (7-ACT). researchgate.netcpu.edu.cn This transformation is achieved by reacting 7-ACA with 2,5-dihydro-6-hydroxy-2-methyl-3-mercapto-5-oxo-1,2,4-triazine (TTZ). researchgate.netcpu.edu.cn

Once the crucial intermediate 7-ACT is formed, the subsequent step is the acylation of its amino group. This involves a condensation reaction between 7-ACT and a reactive derivative of the aminothiazole side chain. google.comwipo.int One common method utilizes 2-(2-amino-4-thiazolyl)-2-methoxyiminoacetic thiobenzothiazole ester (AE active ester) for this purpose. researchgate.netcpu.edu.cn The final step in forming the ceftriaxone molecule is followed by conversion to its sodium salt, often using sodium acetate (B1210297) or sodium-2-ethylhexanoate, which upon crystallization from an aqueous solution, yields this compound. researchgate.netwipo.int

Some synthetic methods aim to streamline this process. For instance, a "one-pot" synthesis has been developed where the organic solution of 7-ACT is used directly without isolating the solid intermediate, simplifying the production cycle and reducing solvent waste. google.com

The synthesis of ceftriaxone is characterized by several critical intermediates that facilitate the construction of the final complex molecule.

7-Aminocephalosporanic Acid (7-ACA): This is the fundamental starting material, providing the core bicyclic β-lactam structure of the cephalosporin. google.com

7-amino-3-[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thiomethyl]-3-cephem-4-carboxylic acid (7-ACT): This key intermediate is formed by attaching the distinctive triazine ring to the C-3 position of the cephalosporin nucleus. researchgate.netcpu.edu.cn Its formation is a pivotal step that defines the ceftriaxone structure.

Activated Side-Chain Esters: To attach the C-7 acyl side chain, a reactive form of 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid is required. Common examples include 2-(2amino-4-thiazolyl)-2-methoxyiminoacetic thiobenzothiazole ester (AE active ester) or 2-mercaptobenzothiazolyl ester. researchgate.netgoogle.com These "active esters" increase the electrophilicity of the carbonyl carbon, facilitating the acylation of the 7-amino group of 7-ACT. Research has also explored novel phosphonate (B1237965) esters as highly reactive alternatives to the commonly used AE-active ester, demonstrating increased yields and purity. researchgate.net

4-chloro-2-methoxyimino-3-oxobutyric acid N,N-dimethyl formiminium chloride chloro sulfate (B86663) (I): This is another useful intermediate for the preparation of ceftriaxone sodium. asianpubs.org

The management of by-products is also crucial. For example, when using AE active ester, 2-mercaptobenzothiazole (B37678) (M) is formed as a by-product, which must be removed, typically by filtration. researchgate.netcpu.edu.cn

| Intermediate | Role in Synthesis |

| 7-Aminocephalosporanic Acid (7-ACA) | Starting precursor providing the core cephalosporin structure. google.com |

| 7-ACT | Key intermediate formed by adding the triazine ring at the C-3 position. researchgate.netcpu.edu.cn |

| AE Active Ester | Activated form of the C-7 side chain for efficient acylation. researchgate.netcpu.edu.cn |

| Phosphonate Esters | Alternative highly reactive intermediates for C-7 side chain attachment. researchgate.net |

Efficiency and cost-effectiveness are paramount in the industrial production of this compound. This is achieved through optimized reaction conditions and the use of specific catalytic systems.

In the synthesis of 7-ACT from 7-ACA and the triazine ring, Lewis acid catalysts are employed. Boron trifluoride complexes, such as BF3/C2H3N or boron trifluoride dimethyl carbonate, are effective catalysts for this condensation reaction. researchgate.netcpu.edu.cngoogle.comgoogle.com The choice of solvent is also critical for process optimization. While acetonitrile (B52724) has been traditionally used, greener and more economical solvents like dimethyl carbonate are being adopted to reduce toxicity and cost. google.comgoogle.com

The subsequent condensation of 7-ACT with the activated side chain is often catalyzed by an organic base, such as triethylamine. researchgate.netcpu.edu.cn Optimization of reactant molar ratios is another key strategy. Studies have shown that adjusting the mole ratio of reactants like 7-ACT and the active ester (MAEM) can significantly impact the yield, with a 1:2 ratio found to be optimal in one study for maximizing production. slideshare.net

"One-pot" synthesis represents a significant process optimization, which avoids the isolation and drying of the 7-ACT intermediate. google.com This approach streamlines the workflow, reduces energy consumption, minimizes waste, and shortens the production period. google.com Further refinements in the final steps, such as the purification of crude ceftriaxone sodium and controlled crystallization, are essential for obtaining a product that meets high purity standards. google.com

| Optimization Strategy | Description | Benefit |

| Catalyst Selection | Use of boron trifluoride complexes (e.g., BF3/C2H3N) for 7-ACT synthesis and organic bases (e.g., triethylamine) for acylation. researchgate.netcpu.edu.cngoogle.com | Enhances reaction rates and efficiency. |

| Solvent Choice | Replacing toxic solvents like acetonitrile with greener alternatives such as dimethyl carbonate or using ethanol-water systems. google.comgoogle.com | Improves safety, reduces environmental impact, and lowers production costs. |

| One-Pot Synthesis | Performing multiple reaction steps in a single reactor without isolating intermediates. google.com | Simplifies operation, reduces waste, and shortens production time. |

| Molar Ratio Adjustment | Optimizing the concentration of reactants to maximize product formation. slideshare.net | Increases overall yield and purity. |

Role of Intermediates in Ceftriaxone Synthesis

Chiral Synthesis and Stereochemical Control of Ceftriaxone Isomers

The chemical structure of ceftriaxone contains several chiral centers, and its biological activity is highly dependent on its specific stereochemistry. The molecule exists primarily as the (Z)-isomer (or syn-isomer) with respect to the methoxyimino group on the C-7 side chain, which is the biologically active form. wipo.intresearchgate.net The corresponding (E)-isomer is considered an inactive impurity. researchgate.net

During synthesis and storage in aqueous solutions, ceftriaxone can undergo reversible isomerization. researchgate.netnih.gov This underscores the importance of stereochemical control during manufacturing and quality control of the final product to minimize the presence of the less active or potentially toxic (E)-isomer. researchgate.netnih.gov Analytical methods like high-performance thin-layer chromatography (HPTLC) are developed specifically to separate and quantify these geometric isomers. researchgate.net The mechanism of isomerization in aqueous solution has been studied, and these findings are critical for ensuring the stability and quality of ceftriaxone products. nih.gov

Derivatization Strategies for Novel Ceftriaxone Analogs

To enhance antimicrobial activity, broaden the spectrum, or overcome resistance mechanisms, medicinal chemists employ derivatization strategies to create novel analogs of existing drugs like ceftriaxone.

Structure-activity relationship (SAR) studies are fundamental to designing new and improved antibiotics. For cephalosporins, modifications typically target the side chains at the C-3 and C-7 positions of the cephem nucleus. nih.govnih.gov

C-7 Side Chain Modifications: The 2-(2-amino-4-thiazolyl)-2-(Z)-methoxyimino-acetyl side chain at the C-7 position is crucial for the high antibacterial activity and β-lactamase stability of ceftriaxone. nih.gov Introducing different acyl side chains has been a key strategy in the development of third-generation cephalosporins. nih.gov

C-3 Side Chain Modifications: The heterocyclic thiomethyl group at the C-3 position significantly influences the pharmacokinetic and antibacterial properties. nih.gov Studies have shown that changes in the C-3 side chain can lead to marked changes in properties like protein binding. nih.gov For example, the discovery of ceftriaxone involved identifying the enolic 2-methyl-6-hydroxy-5-oxo-as-triazine-3-thiol as a highly effective substituent at this position. nih.gov

Recent research has explored creating novel ceftriaxone derivatives through various chemical modifications. This includes the synthesis of ceftriaxone-based Schiff base metal complexes and other analogs to investigate new therapeutic possibilities. elewa.orgnih.govexlibrisgroup.com One study described a new class of vinylcephalosporins that, compared to ceftriaxone, showed an extended spectrum of activity against certain resistant bacteria. acs.org These SAR studies provide valuable insights for the rational design of next-generation antibiotics. elewa.orgacs.org

Synthesis of Conjugates and Prodrugs for Targeted Delivery

The development of ceftriaxone conjugates and prodrugs is a strategic approach to enhance its therapeutic efficacy and overcome challenges such as drug resistance and poor absorption. researchgate.netmdpi.com By chemically modifying the ceftriaxone molecule, researchers aim to improve its delivery to specific sites in the body, thereby increasing its concentration at the point of infection and minimizing systemic side effects. mdpi.com

Prodrug Strategies:

One common strategy involves the synthesis of ester prodrugs. The carboxylic acid group at the 4-position of the ceftriaxone molecule can be esterified to create more lipophilic compounds. google.com This increased lipophilicity is designed to enhance oral absorption, a significant advantage for patient compliance. google.com For instance, the synthesis of ceftriaxone cilexetil, an ester prodrug, involves reacting ceftriaxone acid with a suitable esterifying agent in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). google.com

Another approach involves linking ceftriaxone to other molecules to create novel prodrugs. For example, ceftriaxone has been linked with 4-maleimidobenzoic acid to create new derivatives. researchgate.net This synthesis involves converting the 4-maleimidobenzoic acid to its acid chloride form using thionyl chloride (SOCl2), which then reacts with ceftriaxone. researchgate.net

Conjugation with Nanoparticles:

Nanotechnology offers a promising avenue for the targeted delivery of ceftriaxone. nih.govnih.gov Conjugating ceftriaxone to nanoparticles, such as gold (AuNPs) or silver (AgNPs) nanoparticles, can enhance its stability and facilitate its transport to bacterial cells. nih.govjmb.or.krnih.gov

The synthesis of ceftriaxone-conjugated gold nanoparticles (Cef-AuNP) can be achieved through a one-pot synthesis method where ceftriaxone itself acts as a reducing and capping agent for the gold precursor, chloroauric acid (HAuCl4). nih.gov The reaction conditions, such as temperature and the concentration of ceftriaxone, are optimized to control the size and stability of the resulting nanoparticles. nih.gov Studies have shown that the loading efficiency of ceftriaxone onto these nanoparticles can be as high as 79.92%. nih.gov

Similarly, ceftriaxone can be conjugated to silver nanoparticles. nih.gov This process can involve the biogenesis of AgNPs using plant extracts, such as from Daucus carota, followed by the conjugation of ceftriaxone to the nanoparticle surface. nih.gov The resulting ceftriaxone-conjugated AgNPs have demonstrated enhanced inhibitory action against ceftriaxone-resistant bacteria. nih.gov

Table 1: Examples of Ceftriaxone Conjugates and Prodrugs

| Type | Conjugate/Prodrug | Synthesis Approach | Key Findings | Reference |

|---|---|---|---|---|

| Prodrug | Ceftriaxone Cilexetil | Esterification of the 4-carboxyl group of ceftriaxone. google.com | Enhanced lipophilicity for improved oral absorption. google.com | google.com |

| Prodrug | 4-Maleimidobenzoic Acid Derivative | Reaction of ceftriaxone with 4-(2,5-dihydro-1H-pyrrol-1-yl)benzoyl chloride. researchgate.net | Resulting derivatives showed promising antibacterial and anti-cancer activity. researchgate.net | researchgate.net |

| Conjugate | Ceftriaxone-Gold Nanoparticles (Cef-AuNP) | One-pot synthesis using ceftriaxone as a reducing and capping agent for HAuCl4. nih.gov | High loading efficiency (79.92%) and enhanced antibacterial activity. nih.gov | nih.gov |

| Conjugate | Ceftriaxone-Silver Nanoparticles (Cef-AgNP) | Biogenesis of AgNPs followed by conjugation with ceftriaxone. nih.gov | Increased inhibitory action against resistant bacterial strains. nih.gov | nih.gov |

| Conjugate | Ceftriaxone-ZnO Nanohybrid | Sol-gel method to conjugate ceftriaxone with zinc oxide nanoparticles. researchgate.net | This particular nanohybrid was found to be ineffective. researchgate.net | researchgate.net |

| Conjugate | Ceftriaxone-LDH Nanohybrid | Conjugation of ceftriaxone with layers of Mg-Al-No3 layered double hydroxides. researchgate.net | This nanohybrid was effective, and the conjugation was successful. researchgate.net | researchgate.net |

Process Analytical Technology (PAT) in Ceftriaxone Manufacturing

Process Analytical Technology (PAT) is a framework encouraged by regulatory bodies like the U.S. Food and Drug Administration (FDA) to design, analyze, and control pharmaceutical manufacturing processes. mt.comfda.gov The primary goal of PAT is to ensure final product quality by monitoring critical process parameters (CPPs) and critical quality attributes (CQAs) in real-time or near real-time. mt.combruker.comadragos-pharma.com This approach represents a shift from testing quality into the final product to building quality in by design. fda.govbruker.com

In the context of this compound manufacturing, PAT can be implemented at various stages, from raw material inspection to the final crystallization step. The integration of inline or online analytical tools allows for continuous monitoring and control of the process, leading to a more robust and efficient manufacturing operation. mt.combruker.com

Key PAT Tools and Applications:

Spectroscopic Techniques: Techniques such as Near-Infrared (NIR) spectroscopy and Raman spectroscopy can be used for the real-time monitoring of reaction kinetics, crystal form, and purity during the synthesis and crystallization of ceftriaxone. For instance, NIR spectroscopy can be used for the in-line inspection of entire batches to replace time-consuming offline tests like Karl Fischer titration for moisture content. researchgate.net

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) can be integrated into the process for the online analysis of the reaction mixture, ensuring the complete conversion of reactants and monitoring the formation of impurities.

Multivariate Data Analysis (MVA): Also known as chemometrics, MVA is used to interpret the large datasets generated by PAT analyzers. bruker.com By building mathematical models, it is possible to predict the CQAs of the final product based on the real-time process data. bruker.com

The implementation of PAT in ceftriaxone manufacturing offers several benefits, including:

Improved process understanding and control. researchgate.net

Enhanced product quality and consistency. mt.com

Reduced process cycle time and waste. mt.com

Potential for real-time release of the final product. fda.gov

Green Chemistry Approaches in Ceftriaxone Synthesis

The principles of green chemistry are increasingly being applied to pharmaceutical manufacturing to minimize the environmental impact and improve the sustainability of the processes. mdpi.com For the synthesis of this compound, green chemistry approaches focus on the use of environmentally benign solvents, reducing waste, and improving energy efficiency. mdpi.comgoogle.com

Solvent Selection and One-Pot Synthesis:

A significant aspect of greening the ceftriaxone synthesis is the selection of solvents. Traditional syntheses often rely on halogenated organic solvents, which pose environmental and health risks. Research has focused on replacing these with greener alternatives. For example, a "one-pot" synthesis method for ceftriaxone sodium has been developed which utilizes ethyl acetate and dimethyl carbonate, which are considered low-toxicity and green solvents, respectively. google.com This one-pot approach also reduces the number of unit operations, simplifies the process, and minimizes solvent consumption and waste generation. google.com

The use of water as a solvent is a key goal in green chemistry. mdpi.com While challenging due to the solubility of organic reactants, its use can significantly reduce the environmental footprint of a synthesis. mdpi.com

Improved Synthetic Routes:

Researchers have also focused on improving the synthetic route to ceftriaxone to make it more environmentally friendly. An improved process for the synthesis of 7-amino-3-[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thiomethyl]-3-cephem-4-carboxylic acid (7-ACT), a key intermediate in ceftriaxone synthesis, has been developed. researchgate.net This improved method streamlines the process by eliminating the need to separate a by-product from the mother liquor, resulting in less solvent consumption and more convenient operation. researchgate.net

Biocatalysis:

While not yet widely implemented for the entire ceftriaxone synthesis, the use of enzymes (biocatalysis) is a promising green chemistry approach. Enzymes can catalyze reactions with high specificity and under mild conditions, reducing the need for harsh reagents and high temperatures.

Advanced Structural Elucidation and Physicochemical Characterization of Ceftriaxone Sodium Trihydrate

Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in confirming the identity and purity of ceftriaxone (B1232239) sodium trihydrate. These techniques provide detailed information about the molecule's structure, functional groups, and chromophoric and fluorophoric properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides comprehensive information about the carbon-hydrogen framework of a molecule, confirming the precise arrangement of atoms. For ceftriaxone sodium trihydrate, both ¹H NMR and ¹³C NMR are employed to elucidate its complex structure.

In one study, the ¹H-NMR spectrum of ceftriaxone sodium in deuterated acetone (B3395972) (C3D6O) showed distinct signals corresponding to the different protons in the molecule. slideshare.net Key chemical shifts (δ) in ppm included a singlet at 7.00 ppm for the aromatic C-H proton, a doublet at 5.79-5.80 ppm, and another at 5.20-5.21 ppm. slideshare.net Additionally, singlets were observed at 4.00 ppm and 3.63 ppm, corresponding to the methoxy (B1213986) (NO-CH3) and N-methyl (N-CH3) protons, respectively, and a singlet at 3.37 ppm for the methylene (B1212753) (CH2) protons. slideshare.net

Table 1: ¹H NMR Chemical Shifts of Ceftriaxone Sodium

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic C-H | 7.00 | Singlet |

| CH | 5.79-5.80 | Doublet |

| CH | 5.20-5.21 | Doublet |

| NO-CH₃ | 4.00 | Singlet |

| N-CH₃ | 3.63 | Singlet |

| CH₂ | 3.37 | Singlet |

Source: slideshare.net

The ¹³C NMR spectrum provides complementary information on the carbon skeleton. Predicted ¹³C NMR data shows a wide range of chemical shifts that correspond to the various carbon environments within the ceftriaxone molecule, from the carbonyl carbons in the β-lactam and ester groups to the carbons of the aromatic and heterocyclic rings. hmdb.caphytobank.ca

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a vital tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key structural features. researchgate.netsapub.org

The spectrum is typically analyzed in the wavenumber range of 4000 to 400 cm⁻¹. academicjournals.orgunsri.ac.idsapub.org A significant band is observed in the region of 1800-1700 cm⁻¹, which is attributed to the carbonyl (C=O) stretching vibration of the β-lactam ring, a hallmark of the cephalosporin (B10832234) structure. sapub.orgsapub.orgucl.ac.uk Other important peaks include those for the amide I (1610-1700 cm⁻¹), amide II (1480-1600 cm⁻¹), and amide III (1220-1330 cm⁻¹) bands. researchgate.net The presence of C-H stretching vibrations is indicated by peaks around 3000-2949 cm⁻¹. researchgate.net

Table 2: Characteristic FTIR Absorption Bands of Ceftriaxone Sodium

| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |

|---|---|---|

| 3444.63 | O-H stretching | |

| ~3000-2949 | C-H stretching | researchgate.net |

| ~1740.67 | β-lactam C=O stretching | ucl.ac.uk |

| 1610-1700 | Amide I (C=O stretching) | researchgate.net |

| 1609.02 | C=O stretching | ucl.ac.uk |

| 1569 | C-N stretching | researchgate.net |

| 1480-1600 | Amide II | researchgate.net |

| 1404.14 | Oxime C=N stretching | ucl.ac.uk |

| 1387 | -CH₂ deformation | researchgate.net |

| 1220-1330 | Amide III | researchgate.net |

| 1035.23 | C-O stretching | ucl.ac.uk |

This table compiles data from multiple sources.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

For ceftriaxone, the chemical formula is C₁₈H₁₈N₈O₇S₃, with a monoisotopic mass of 554.046 g/mol and an average molecular mass of 554.580 g/mol . The sodium salt form with 3.5 molecules of water, ceftriaxone sodium sesquaterhydrate, has a calculated molecular weight of 661.60. fda.gov Another hydrated form, this compound, has the molecular formula C₁₈H₁₆N₈O₇S₃·7/2H₂O·2Na and a molecular weight of 663.61. apexbt.com

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, ceftriaxone is often detected in positive electrospray ionization (ESI) mode. The precursor ion at m/z 555.0 is fragmented to produce several product ions, with the transition to m/z 396.1 being commonly used for quantification due to its high intensity. nih.gov Other significant fragment ions observed include m/z 396.3, 324.1, 167.3, 125.4, and 112.0. nih.gov

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectrophotometry is used to analyze the chromophoric groups within the ceftriaxone molecule. The UV spectrum of ceftriaxone sodium in aqueous solutions typically shows two main absorption maxima. mdpi.com One maximum is observed at approximately 240-242 nm, and a second, more intense peak appears around 270 nm. mdpi.comekb.eg These absorptions are attributed to π→π* and n→π* electronic transitions within the molecule's conjugated systems. mdpi.com The exact wavelength of maximum absorption (λmax) can vary slightly depending on the solvent and pH. For instance, in distilled water, λmax has been reported at 241 nm and in some cases, a single peak at 242 nm is noted. derpharmachemica.comnih.gov

Table 3: UV Absorption Maxima of Ceftriaxone Sodium

| Solvent/Condition | λmax 1 (nm) | λmax 2 (nm) | Reference |

|---|---|---|---|

| Distilled Water | 240 | 270 | mdpi.com |

| Distilled Water | 241 | - | derpharmachemica.comnih.gov |

| Aqueous Solution | 242 | - | ekb.eg |

| Methanol (B129727)/Water | 287 | - | researchgate.net |

This table compiles data from multiple sources.

Spectrofluorimetry for Detection and Quantification

While ceftriaxone itself is not highly fluorescent, spectrofluorimetric methods have been developed for its detection and quantification. researchgate.netnih.govmdpi.com These methods often involve derivatization to convert ceftriaxone into a fluorescent product. One such method involves reacting ceftriaxone with ortho-phthalaldehyde (OPA) in the presence of sulfite (B76179) at a pH of 10. researchgate.net The resulting derivative exhibits strong fluorescence with a maximum emission at 386 nm after excitation at 324 nm. researchgate.net Another approach uses a condensation reaction with ethyl acetoacetate (B1235776) and formaldehyde (B43269) at pH 4.2, yielding a fluorescent product with excitation and emission wavelengths of 316 nm and 388 nm, respectively. nih.gov

Table 4: Spectrofluorimetric Parameters for Derivatized Ceftriaxone

| Derivatization Reagents | Excitation λ (nm) | Emission λ (nm) | Reference |

|---|---|---|---|

| Ortho-phthalaldehyde, Sulfite | 324 | 386 | researchgate.net |

| Ethyl acetoacetate, Formaldehyde | 316 | 388 | nih.gov |

This table compiles data from multiple sources.

Crystallographic Analysis of this compound (e.g., X-ray Diffraction)

X-ray Diffraction (XRD) is a powerful technique for determining the solid-state structure and crystallinity of a compound. For ceftriaxone sodium, XRD patterns are used to identify its crystalline form. wiadlek.plnih.gov The diffraction pattern, which consists of a series of peaks at specific Bragg angles (2θ), is a unique fingerprint of the crystalline lattice.

Studies have shown that ceftriaxone sodium can exist in different crystalline forms, or subtypes, which can be distinguished by their powder XRD patterns. google.com For example, a specific crystalline compound of cefoperazone (B1668861) sodium, a related cephalosporin, shows characteristic peaks at 2θ angles of 10.25°, 14.40°, 18.51°, 23.14°, 29.10°, 33.25°, and 38.45°. google.com While specific 2θ values for this compound are not consistently reported across all literature, the technique remains crucial for identifying the specific crystalline nature of the bulk drug substance. wiadlek.plscribd.com

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques are pivotal in characterizing the physicochemical properties of pharmaceutical solids, providing critical insights into their thermal stability, polymorphism, and hydration states. For this compound, methods such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are instrumental in elucidating its thermal behavior.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to detect thermal events such as melting, crystallization, and decomposition.

Studies on ceftriaxone sodium have utilized DSC to evaluate its crystalline state and thermal stability. wiadlek.plnih.gov DSC thermograms of ceftriaxone sodium raw powder typically exhibit an endothermic event corresponding to the loss of water, followed by an exothermic event associated with melting and decomposition. wiadlek.pl One study identified an endothermic curve up to 142.99°C, reflecting dehydration, and a subsequent peak at 162.16°C related to a melting decomposition transition. wiadlek.pl Other research has reported a melting point of approximately 162°C for ceftriaxone sodium, confirming the purity of the drug. wiadlek.pl Another source indicates a melting temperature of over 155°C, at which the compound decomposes. samsonmt.comgene.com Investigations comparing different formulations of ceftriaxone sodium for injection found no significant differences in their DSC findings, suggesting that their crystalline structures were similar despite variations in dissolution rates. nih.gov

Key Thermal Events for Ceftriaxone Sodium from DSC Analysis

| Thermal Event | Temperature Range/Point | Description | Source |

|---|---|---|---|

| Endothermic Peak | Up to 142.99°C | Loss of water (dehydration) | wiadlek.pl |

| Melting Point | 162°C | Melting of the substance | wiadlek.pl |

| Exothermic Peak | 162.16°C | Melting decomposition transition | wiadlek.pl |

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is particularly useful for determining the water content and decomposition profile of hydrated compounds like this compound.

Research on ceftriaxone sodium hemiheptahydrate (C₁₈H₁₆N₈Na₂O₇S₃·3.5H₂O) reveals a multi-step dehydration process. nih.govacs.org Thermogravimetric (TG) and derivative thermogravimetry (DTG) curves show that the dehydration occurs in two main stages. acs.org The first stage involves the loss of 2.5 molecules of water, and the second stage corresponds to the loss of the final water molecule. acs.org

One detailed study identified the first weight loss of approximately 6.1% (corresponding to 2.5 H₂O) occurring between 30°C and 80°C, with a peak temperature of 62°C. nih.gov The second weight loss of about 3.1% (corresponding to 1 H₂O) was observed between 80°C and 190°C, with a peak at 128°C. nih.gov The total weight loss of around 9.2% corresponds to the complete removal of the 3.5 moles of water of hydration. nih.gov High-resolution TGA has even suggested the presence of seven distinct dehydration steps between 80°C and 190°C, indicating different binding energies for the water molecules within the crystal lattice. nih.gov

Summary of TGA Findings for Ceftriaxone Sodium Hemihydrate

| Dehydration Step | Temperature Range | Peak Temperature | Weight Loss (%) | Water Molecules Lost | Source |

|---|---|---|---|---|---|

| Step 1 | 30°C - 80°C | 62°C | ~6.1% | 2.5 | nih.gov |

| Step 2 | 80°C - 190°C | 128°C | ~3.1% | 1.0 | nih.gov |

| Total | 30°C - 190°C | | ~9.2% | 3.5 | nih.gov |

These thermal analysis studies are crucial for understanding the stability of this compound under various conditions, which has significant implications for its formulation, storage, and handling to ensure pharmaceutical quality and efficacy. nih.govnih.govtainstruments.com

Molecular and Biochemical Mechanisms of Action of Ceftriaxone

Inhibition of Bacterial Cell Wall Biosynthesis via Penicillin-Binding Proteins (PBPs)

The principal antibacterial effect of ceftriaxone (B1232239) is achieved through the inhibition of bacterial cell wall synthesis. drugbank.compatsnap.com This process is mediated by its interaction with penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. patsnap.comwikipedia.orgtoku-e.com Peptidoglycan, a critical component of the bacterial cell wall, provides structural integrity and protects the bacterium from osmotic lysis. nih.govnih.gov

Ceftriaxone demonstrates specific binding to various PBPs, including transpeptidases and carboxypeptidases. drugbank.comwikipedia.org These enzymes are responsible for the cross-linking of peptidoglycan chains, a crucial step in maintaining the strength and rigidity of the cell wall. patsnap.comresearchgate.net In Neisseria gonorrhoeae, for instance, ceftriaxone shows low IC50 values for PBP2, indicating a high binding affinity. asm.org The binding of ceftriaxone to these enzymes is selective and irreversible, effectively halting their catalytic activity. wikipedia.org Alterations in the structure of these PBPs can lead to resistance. nih.gov For example, mutations in the penA gene, which encodes for PBP2 in Neisseria gonorrhoeae, are associated with resistance to cephalosporins. researchgate.netnih.gov

The efficacy of ceftriaxone is rooted in the structural similarity between its beta-lactam ring and the D-alanyl-D-alanine moiety of the natural PBP substrate. patsnap.comwikipedia.orgtandfonline.com This molecular mimicry allows ceftriaxone to act as a suicide inhibitor. oup.com The PBPs mistakenly recognize the beta-lactam ring as their substrate and initiate a nucleophilic attack on the carbonyl group of the ring. nih.govoup.com

The interaction between ceftriaxone and PBPs results in the acylation of a catalytically essential serine residue within the active site of the enzyme. nih.govfrontiersin.org This forms a stable and slowly hydrolyzed acyl-enzyme complex, rendering the PBP inactive. nih.govoup.commdpi.com The inactivation of transpeptidases and carboxypeptidases prevents the formation of peptide cross-links between peptidoglycan chains. patsnap.comwikipedia.org This disruption of peptidoglycan synthesis leads to a weakened and defective cell wall, which can no longer withstand the internal osmotic pressure of the bacterium, ultimately resulting in cell lysis and death. patsnap.comwikipedia.orgnih.gov

Molecular Mimicry of D-Alanyl-D-Alanine Moiety by the Beta-Lactam Ring

Intrinsic Stability of Ceftriaxone Against Beta-Lactamase Hydrolysis

A key characteristic of ceftriaxone is its inherent stability against a wide range of beta-lactamase enzymes. drugbank.comnih.gov Beta-lactamases are a primary mechanism of bacterial resistance to beta-lactam antibiotics, functioning by hydrolyzing the beta-lactam ring and inactivating the drug. nih.govwikipedia.org

The structure of ceftriaxone includes specific features that protect it from degradation by many common beta-lactamases, such as penicillinases and cephalosporinases. drugbank.com A significant element is the syn-configuration of its methoxy (B1213986) oxime moiety, which confers resistance to hydrolysis by beta-lactamases produced by many Gram-negative bacteria. wikipedia.org Additionally, in place of the easily hydrolyzed acetyl group found in cefotaxime (B1668864), ceftriaxone possesses a metabolically stable thiotriazinedione moiety. wikipedia.org While stable against many plasmid-mediated beta-lactamases, it can be hydrolyzed by some chromosomally-mediated beta-lactamases from Enterobacter, Proteus, and Bacteroides species. nih.gov

Extended-spectrum beta-lactamases (ESBLs) are enzymes capable of hydrolyzing third-generation cephalosporins, including ceftriaxone. wikipedia.org The most prevalent ESBLs belong to the CTX-M, TEM, and SHV families. bioline.org.brbrieflands.com CTX-M-type enzymes, in particular, are highly efficient at hydrolyzing cefotaxime and ceftriaxone. bioline.org.brbrieflands.comoup.com The worldwide proliferation of CTX-M enzymes, especially CTX-M-15, poses a significant challenge to the efficacy of ceftriaxone. bioline.org.broup.com While ceftriaxone is designed to be stable against many beta-lactamases, the evolution and spread of ESBLs, often carried on plasmids, contribute to increasing rates of resistance. wikipedia.orgmdpi.com The presence of multiple ESBL types within a single bacterial isolate can lead to higher levels of resistance. bioline.org.br

Interactive Data Table: Ceftriaxone Activity against ESBL-producing Isolates

| ESBL Gene(s) Present | Organism(s) | Resistance to Ceftriaxone | Reference(s) |

| CTX-M | E. coli, Klebsiella spp. | High | bioline.org.brbrieflands.com |

| TEM, SHV, CTX-M (co-production) | Klebsiella spp. | Very High | bioline.org.br |

| TEM-104, SHV-99, SHV-108, SHV-110 | Klebsiella pneumoniae | 98.2% of isolates resistant | scielo.br |

| CTX-M-15 | E. coli | High | brieflands.com |

Structural Features Conferring Resistance to Penicillinases and Cephalosporinases

Non-Antimicrobial Biochemical Interactions

While primarily recognized for its antibacterial properties, ceftriaxone sodium trihydrate also engages in significant biochemical interactions that are independent of its antimicrobial mechanism of action. These interactions involve the modulation of key cellular enzymes and signaling pathways, suggesting broader therapeutic potential beyond the treatment of infections.

Inhibition of Glycogen (B147801) Synthase Kinase 3 Beta (GSK3β)

Recent research has identified ceftriaxone as a covalent inhibitor of Glycogen Synthase Kinase 3 Beta (GSK3β). medchemexpress.commedchemexpress.combiopioneer.com.twselleckchem.com GSK3β is a multifunctional serine/threonine kinase that plays a crucial role in a wide array of cellular processes, including glycogen metabolism, cell cycle regulation, and proliferation. medchemexpress.com The dysregulation of GSK3β has been implicated in the pathophysiology of various neurological and inflammatory disorders. nih.gov

Ceftriaxone demonstrates its inhibitory effect on GSK3β with a reported half-maximal inhibitory concentration (IC50) of 0.78 μM. medchemexpress.commedchemexpress.combiopioneer.com.twselleckchem.comselleck.co.jp This inhibition is achieved through a covalent binding mechanism. medchemexpress.combiopioneer.com.twselleckchem.com Studies have shown that by inhibiting GSK3β, ceftriaxone can influence downstream signaling pathways. For instance, in the nucleus accumbens of rats, ceftriaxone pretreatment led to an increase in the phosphorylation of Akt, which in turn inactivates GSK3β. nih.gov This modulation of the Akt/GSK3β signaling pathway suggests a potential mechanism for ceftriaxone's observed effects in models of neuropsychiatric and neurodegenerative diseases. nih.govnih.gov

The inhibitory action of ceftriaxone on GSK3β is a significant finding, as GSK3β inhibitors are being actively investigated for their therapeutic potential in conditions such as Alzheimer's disease and bipolar disorder. nih.gov

Table 1: In Vitro Inhibitory Activity of Ceftriaxone against GSK3β

| Compound | Target | IC50 Value | Reference |

| Ceftriaxone | GSK3β | 0.78 μM | medchemexpress.commedchemexpress.combiopioneer.com.twselleckchem.comselleck.co.jp |

Inhibition of Aurora B Kinase

Beyond its interaction with GSK3β, ceftriaxone has been identified as an inhibitor of Aurora B kinase. medchemexpress.commedchemexpress.combiopioneer.com.twselleckchem.com Aurora B is a key member of the Aurora kinase family, which are serine/threonine kinases essential for the regulation of mitosis, including chromosome segregation and cytokinesis. researchgate.netnih.gov The overexpression and hyperactivity of Aurora B are frequently observed in various human cancers, making it an attractive target for anticancer drug development.

Kinase profiling studies first predicted that Aurora B could be an "off-target" of ceftriaxone. nih.gov Subsequent pull-down assays confirmed that ceftriaxone can directly bind to Aurora B in vitro and within lung cancer cell lines such as A549. nih.gov The inhibitory effect of ceftriaxone on Aurora B activity has been demonstrated in vitro, where it was shown to attenuate the phosphorylation of histone H3 (Ser10), a known substrate of Aurora B. researchgate.net

In cellular models, ceftriaxone has been shown to suppress the growth of lung cancer cell lines, including A549, H520, and H1650, by inhibiting Aurora B. medchemexpress.commedchemexpress.comnih.gov Specifically, a concentration of 500 μM ceftriaxone effectively inhibited the unanchored growth of these cells. medchemexpress.commedchemexpress.comnih.gov Furthermore, in vivo studies using xenograft animal models have shown that ceftriaxone can suppress the growth of A549 and H520 lung tumors, an effect attributed to its inhibition of Aurora B. researchgate.netnih.govnih.gov These findings highlight a novel antitumor activity of ceftriaxone, mediated through the targeting of Aurora B kinase. nih.govcontactincontext.org

Table 2: Effect of Ceftriaxone on Lung Cancer Cell Growth

| Cell Line | Ceftriaxone Concentration | Effect | Reference |

| A549, H520, H1650 | 500 μM | Inhibition of unanchored cell growth | medchemexpress.commedchemexpress.comnih.gov |

| A549, H520 | Not specified | Suppression of tumor growth in xenograft models | researchgate.netnih.govnih.gov |

Modulation of Cellular Pathways (e.g., NF-κB/JNK/c-Jun signaling pathway in astrocytes)

Ceftriaxone has been shown to exert protective effects on astrocytes through the modulation of specific signaling pathways, notably the nuclear factor-kappa B (NF-κB)/c-Jun N-terminal kinase (JNK)/c-Jun pathway. nih.govnih.gov Astrocytes are crucial for maintaining brain homeostasis, and their dysfunction is implicated in various neurological disorders.

In a study investigating the effects of ceftriaxone on astrocytes exposed to the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), a model for Parkinson's disease, it was found that ceftriaxone provided significant cytoprotection. nih.gov Treatment with 100 μM ceftriaxone for 24 hours protected astrocytes by inhibiting the NF-κB/JNK/c-Jun signaling pathway. medchemexpress.commedchemexpress.combiopioneer.com.twnih.gov This suppression of the signaling cascade was associated with an enhanced glutamate (B1630785) uptake and increased viability of the astrocytes. nih.gov

The mechanism involves the upregulation of the glutamate transporter-1 (GLT-1) in the plasma membrane, which helps to alleviate the neurotoxicity induced by MPP+. nih.gov The ability of ceftriaxone to suppress this inflammatory signaling pathway in astrocytes points to its potential as a neuroprotective agent. nih.govnih.govfrontiersin.org Further research indicates that ceftriaxone's modulation of NF-κB is a key mechanism in its anti-inflammatory effects in various contexts. spandidos-publications.com In models of neuropathic pain, ceftriaxone has also been observed to modulate apoptosis pathways and reduce oxidative stress. nih.gov

Mechanisms of Antimicrobial Resistance to Ceftriaxone at the Molecular Level

Enzymatic Inactivation by Beta-Lactamases

The principal mechanism of resistance to ceftriaxone (B1232239) is the production of beta-lactamase enzymes, which hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive. researchgate.net A variety of these enzymes, with differing substrate specificities and genetic origins, contribute to ceftriaxone resistance.

Extended-spectrum β-lactamases (ESBLs) are a group of enzymes that can hydrolyze third-generation cephalosporins like ceftriaxone, yet are inhibited by clavulanic acid. nih.gov These enzymes are frequently found in Gram-negative bacteria, particularly Escherichia coli and Klebsiella pneumoniae. nih.govmdpi.com

CTX-M Beta-Lactamases: The CTX-M family has emerged as the most predominant type of ESBL worldwide. nih.govasm.org These enzymes, named for their potent hydrolytic activity against cefotaxime (B1668864), also efficiently degrade ceftriaxone. nih.govasm.org The CTX-M family is diverse, with major variants including CTX-M-14, CTX-M-15, and CTX-M-55 being frequently reported in ceftriaxone-resistant isolates. nih.govasm.org The widespread use of ceftriaxone and cefotaxime is thought to have driven the selection and dissemination of CTX-M producing organisms. asm.org

TEM and SHV Beta-Lactamases: The TEM and SHV types were the original ESBLs discovered and are derived from mutations in the classic TEM-1 and SHV-1 beta-lactamases. nih.govnih.gov While once dominant, they are now often found alongside other ESBLs. nih.gov Specific variants, such as SHV-12, have been identified in ceftriaxone-resistant isolates. asm.org

VEB and GES Beta-Lactamases: VEB (Vietnamese extended-spectrum beta-lactamase) and GES (Guiana extended-spectrum) are other families of ESBLs that can confer resistance to ceftriaxone. nih.gov For instance, blaVEB-1 has been detected in a notable percentage of ESBL-producing E. coli and K. pneumoniae isolates in some regions. asm.org

The following table summarizes key characteristics of common ESBLs conferring ceftriaxone resistance.

| ESBL Family | Notable Variants | Primary Characteristics |

| CTX-M | CTX-M-14, CTX-M-15, CTX-M-27, CTX-M-55 | Most prevalent ESBL family globally, with high hydrolytic activity against cefotaxime and ceftriaxone. nih.govasm.org |

| TEM | TEM-10, TEM-12, TEM-26 | Derived from TEM-1 and TEM-2, among the first ESBLs discovered. nih.gov |

| SHV | SHV-2, SHV-5, SHV-12 | Evolved from the narrow-spectrum SHV-1 enzyme. nih.gov |

| VEB | VEB-1 | Less common but can contribute to broad beta-lactam resistance. asm.org |

| GES | GES-1, GES-2 | Possess a broad-spectrum hydrolysis profile, including carbapenems in some variants. nih.gov |

AmpC beta-lactamases are another clinically significant group of enzymes that can mediate resistance to ceftriaxone. nih.gov These enzymes are typically encoded on the chromosome of many Enterobacteriaceae, but can also be plasmid-mediated. nih.gov Unlike ESBLs, they are resistant to beta-lactamase inhibitors like clavulanic acid. nih.gov

CMY (Cephamycinase): Plasmid-mediated AmpC enzymes of the CMY type, particularly CMY-2, are a significant cause of ceftriaxone resistance, especially in Salmonella and E. coli. nih.govoup.comasm.org

DHA (Dhahran): DHA-type enzymes, such as DHA-1, are another important family of plasmid-mediated AmpC beta-lactamases that confer resistance to ceftriaxone. nih.govasm.org A notable feature of some DHA enzymes is their inducibility, meaning their expression can increase upon exposure to beta-lactam antibiotics. asm.org

Overexpression of chromosomal AmpC or acquisition of plasmid-mediated AmpC can lead to resistance against a broad range of beta-lactam antibiotics, including ceftriaxone. nih.govnih.gov

The rapid and widespread dissemination of beta-lactamase genes is largely due to their location on mobile genetic elements (MGEs) such as plasmids and transposons. nih.govfrontiersin.orgtandfonline.com These elements can be transferred between bacteria, even across different species, through processes like conjugation. wikipedia.org

Plasmids: Plasmids are extrachromosomal DNA molecules that can replicate independently and often carry multiple antibiotic resistance genes. wikipedia.org Genes encoding ESBLs and AmpC beta-lactamases are frequently found on plasmids, facilitating their spread. nih.govtandfonline.com

Insertion Sequences (IS): Insertion sequences are small, mobile genetic elements that play a crucial role in the mobilization and expression of resistance genes. frontiersin.org

ISEcp1: This insertion sequence is commonly found upstream of blaCTX-M genes and is thought to be responsible for their mobilization from the chromosomes of Kluyvera species (the likely origin of these genes) onto plasmids. asm.orgasm.orgnih.gov ISEcp1 contains a promoter that drives the expression of the downstream beta-lactamase gene. nih.gov

IS26: This element is frequently associated with the dissemination of various resistance genes and can facilitate the formation of complex resistance regions on plasmids. nih.gov

Other IS Elements: Other insertion sequences like IS903B, ISKpn26, and IS1F have also been found in the genetic environment of ESBL genes, contributing to their transfer and expression. nih.gov For example, the ISEcp1-blaCTX-M-55-IS903B structure has been identified as a prevalent arrangement for the transfer of this specific ESBL gene. nih.gov

The association of beta-lactamase genes with these mobile elements has created a highly efficient system for the evolution and spread of ceftriaxone resistance.

Analysis of AmpC Beta-Lactamases (e.g., CMY, DHA)

Alterations in Penicillin-Binding Proteins (PBPs)

A second major mechanism of resistance to ceftriaxone involves alterations in the target enzymes, the penicillin-binding proteins (PBPs). PBPs are essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. mdpi.com Ceftriaxone exerts its antibacterial effect by binding to and inactivating these enzymes.

Mutations in the genes encoding PBPs can lead to structural changes in the proteins that decrease their affinity for ceftriaxone. nih.gov This reduced binding affinity allows the PBPs to continue functioning even in the presence of the antibiotic.

In Streptococcus pneumoniae, resistance to ceftriaxone is often associated with mosaic PBP genes, which arise from the incorporation of DNA from other, less susceptible streptococcal species. mdpi.com This results in significant alterations in PBP1a, PBP2b, and PBP2x. nih.govnih.govoup.com Specific amino acid substitutions in these PBPs can significantly reduce their affinity for ceftriaxone. nih.govasm.org

In Neisseria gonorrhoeae, high-level resistance to ceftriaxone is conferred by mosaic penA alleles, which encode PBP2. nih.gov These mosaic PBP2 variants contain numerous amino acid substitutions that collectively reduce the enzyme's affinity for ceftriaxone. nih.govacs.org Structural studies have revealed that these mutations can restrict the conformational changes in PBP2 that are necessary for efficient acylation by the antibiotic. nih.govnih.gov For example, mutations can hinder the rotation of certain protein domains or prevent the bending of loops required to properly accommodate the drug in the active site. nih.gov

The table below details some specific PBP alterations and their impact on ceftriaxone affinity.

| Organism | PBP(s) Affected | Key Alterations | Impact on Ceftriaxone Affinity |

| Streptococcus pneumoniae | PBP1a, PBP2b, PBP2x | Mosaic gene structures with multiple amino acid substitutions. nih.govnih.govoup.com | Reduced affinity, contributing to increased resistance. nih.govasm.org |

| Neisseria gonorrhoeae | PBP2 | Mosaic penA allele with numerous substitutions (e.g., G545S, F504L, N512Y). nih.gov | Significantly lowered affinity and restricted conformational changes required for drug binding. nih.govnih.gov |

| Enterococcus faecalis | PBP4 | Amino acid substitutions (e.g., A617T) and increased expression. asm.org | Reduced affinity for beta-lactams. asm.org |

While PBP mutations reduce the affinity for ceftriaxone, they must do so without completely compromising the enzyme's essential transpeptidase activity, which is necessary for cell wall synthesis and bacterial survival. mdpi.comnih.gov The mutations observed in resistant strains often represent a balance between decreased drug binding and the maintenance of sufficient enzymatic function.

In Neisseria gonorrhoeae, the mutations in PBP2 that confer ceftriaxone resistance have been shown to lower the rate of acylation by the antibiotic. nih.govacs.org The second-order rate of acylation (k₂/Kₛ), a measure of inhibitory efficiency, is significantly reduced in resistant PBP2 variants. acs.org This is due to both a decrease in the acylation rate constant (k₂) and an increase in the dissociation constant (Kₛ), reflecting a weaker binding affinity. mdpi.com

The mutations in PBP2 from ceftriaxone-resistant N. gonorrhoeae can restrict the protein's dynamics, favoring a low-affinity conformational state that is less favorable for drug binding but still allows for substrate processing. nih.govmdpi.com This illustrates the intricate molecular adaptations that allow bacteria to evade the action of ceftriaxone while preserving essential cellular functions.

Structural Modifications in PBPs Leading to Reduced Ceftriaxone Affinity

Reduced Outer Membrane Permeability and Efflux Pump Mechanisms

The intrinsic resistance of Gram-negative bacteria to many antibiotics is significantly influenced by the low permeability of their outer membrane (OM). pnas.orgfrontiersin.org This membrane serves as a formidable barrier, restricting the influx of noxious substances, including antimicrobial agents like ceftriaxone. pnas.orgmdpi.com The passage of hydrophilic drugs such as ceftriaxone across the OM is primarily facilitated by protein channels known as porins. mdpi.comnih.gov

Alterations in these porin channels represent a crucial mechanism of resistance. The most prevalent non-specific porins in Enterobacteriaceae are OmpC and OmpF, which form water-filled channels allowing the passive diffusion of small, hydrophilic molecules. nih.govfrontiersin.org A reduction in the number of these porin channels, or mutations that narrow the channel pore, can significantly decrease the rate of ceftriaxone entry into the periplasmic space. mdpi.comnih.gov This reduced permeability alone may not be sufficient to confer high-level resistance but works synergistically with other resistance mechanisms, such as enzymatic degradation by β-lactamases. mdpi.comoup.com For instance, studies in Salmonella typhimurium and Escherichia coli have shown that downregulation of OmpC and OmpF is associated with decreased susceptibility to ceftriaxone. nih.gov Similarly, downregulation of the OmpW porin has been observed in ceftriaxone-resistant S. typhimurium. nih.govencyclopedia.pub

Complementing the barrier function of the outer membrane is the active removal of antibiotics by efflux pumps. nih.govnih.gov These are transport proteins that expel a wide array of structurally diverse compounds from the cell, preventing them from reaching their intracellular targets. nih.gov The Resistance-Nodulation-Division (RND) superfamily of efflux pumps is of particular clinical significance in Gram-negative bacteria. nih.govasm.org The AcrAB-TolC system in E. coli and S. typhimurium, and the MexAB-OprM system in Pseudomonas aeruginosa, are well-characterized tripartite RND pumps capable of extruding β-lactam antibiotics, including ceftriaxone. frontiersin.orgmdpi.comoup.com

Overexpression of these efflux pump genes, often due to mutations in their local regulatory genes (e.g., acrR) or global regulators (e.g., marA), leads to a multidrug-resistant (MDR) phenotype. oup.com The synergy between reduced outer membrane permeability and enhanced efflux is a potent combination. asm.org A lower rate of drug influx due to porin loss means the efflux pumps can more effectively maintain a low periplasmic drug concentration, below the threshold required for antibacterial activity. oup.comasm.org In some cases, the ceftriaxone resistance functions of an outer membrane protein, such as the Ail/OmpX-like protein in S. typhimurium, are achieved primarily by increasing the activity of an efflux pump like AcrD. nih.govencyclopedia.pub

Table 1: Selected Outer Membrane Proteins and Efflux Pumps Involved in Ceftriaxone Resistance

| Component | Type | Organism(s) | Molecular Mechanism of Resistance |

| OmpC / OmpF | Outer Membrane Porin | Enterobacteriaceae (e.g., E. coli, Salmonella spp.) | Downregulation or mutation leads to decreased influx of ceftriaxone into the periplasm. nih.govfrontiersin.org |

| OmpW | Outer Membrane Porin | E. coli, S. typhimurium | Downregulation is associated with reduced entry of β-lactams and has been linked to ceftriaxone resistance. nih.govencyclopedia.pub |

| AcrAB-TolC | RND Efflux Pump | E. coli, S. typhimurium, Enterobacter cloacae | Overexpression actively removes ceftriaxone and other β-lactams from the periplasm, preventing them from reaching their penicillin-binding protein targets. asm.orgoup.commdpi.com |

| MexAB-OprM | RND Efflux Pump | P. aeruginosa | Constitutively expressed pump that contributes to intrinsic resistance; overexpression leads to acquired resistance to multiple β-lactams, including ceftriaxone. frontiersin.orgoup.com |

| KpnEF | SMR Efflux Pump | Klebsiella pneumoniae | This pump has been shown to mediate resistance to antibiotics including ceftriaxone. mdpi.com |

Microbiological Characterization of Resistant Phenotypes (e.g., Salmonella spp., Enterobacteriaceae)

The emergence of ceftriaxone resistance among members of the Enterobacteriaceae family is a significant clinical concern. Microbiological characterization of resistant isolates has primarily pointed towards the production of β-lactamase enzymes that can hydrolyze third-generation cephalosporins. oup.comnih.gov A multicentre study in French hospitals found that 3.2% of 9,038 Enterobacteriaceae isolates were resistant to ceftriaxone, with resistance being most common in Enterobacter spp., Serratia spp., Citrobacter spp., and Klebsiella spp. oup.comnih.gov The primary mechanism identified was the production of extended-spectrum β-lactamases (ESBLs), particularly in Klebsiella pneumoniae. oup.comnih.gov These ESBLs, including types like TEM-3, TEM-21, and SHV-4, conferred what was often low-level resistance to ceftriaxone. oup.comnih.gov

In Salmonella, a genus of major public health importance, resistance to ceftriaxone was once rare but is now increasingly reported globally. tandfonline.com Molecular analyses of resistant non-typhoidal Salmonella (NTS) isolates have revealed that resistance is predominantly mediated by acquired β-lactamase genes, which are often located on mobile genetic elements like plasmids and transposons. tandfonline.comoup.com This facilitates their horizontal transfer between bacteria. oup.com

Two main types of β-lactamases are responsible for ceftriaxone resistance in Salmonella:

Plasmid-mediated AmpC (pAmpC) β-lactamases: The most frequently reported pAmpC enzyme is CMY-2. oup.comnih.gov Studies in Taiwan and China have shown that blaCMY-2 is a major cause of ceftriaxone resistance in NTS isolates. oup.comnih.gov

Extended-Spectrum β-Lactamases (ESBLs): The CTX-M family of ESBLs has become the most widespread worldwide. athenaeumpub.com In Salmonella, various CTX-M types have been identified in ceftriaxone-resistant strains, with blaCTX-M-55, blaCTX-M-3, and blaCTX-M-15 being particularly prevalent in different regions. tandfonline.comoup.comnih.gov Other ESBLs, such as those from the SHV (e.g., SHV-2a, SHV-12) and TEM (e.g., TEM-63) families, have also been identified in ceftriaxone-resistant Salmonella. oup.comnih.gov

A study in Hangzhou, China, on Salmonella isolates from children found that nearly all ceftriaxone-resistant strains were producers of CTX-M-type ESBLs, with blaCTX-M-55 being the most common genotype. nih.gov This highlights a shift from earlier findings where CMY-2 was often more dominant. oup.comnih.gov The dissemination of these resistance genes is often facilitated by mobile insertion sequences like ISEcp1. nih.gov

Table 2: Microbiological and Molecular Findings in Ceftriaxone-Resistant Enterobacteriaceae

| Organism | Key Resistance Mechanism(s) | Common β-Lactamase Genes | Selected Research Findings |

| Klebsiella pneumoniae | ESBL Production | blaSHV, blaTEM, blaCTX-M | ESBLs were present in 10.2% of isolates in one multicentre study, with TEM- and SHV-types being common. oup.comnih.gov CTX-M-15 is also a globally significant ESBL in this species. nih.gov |

| Enterobacter spp. | ESBL Production, AmpC Hyperproduction | blaTEM, blaSHV | Frequently classified as ceftriaxone-resistant in surveillance studies. oup.comnih.gov |

| Salmonella spp. | pAmpC and ESBL Production | blaCMY-2, blaCTX-M (e.g., -3, -15, -55), blaSHV, blaTEM | Resistance is primarily due to plasmid-mediated AmpC (CMY-2) and ESBLs (CTX-M types). tandfonline.comoup.com The prevalence of specific genes like blaCTX-M-55 is increasing in some regions. nih.gov |

Pharmacokinetic and Pharmacodynamic Modeling of Ceftriaxone in Preclinical Systems

In Vitro Pharmacokinetic Parameters

In vitro models are fundamental in the early characterization of a drug's pharmacokinetic profile. For ceftriaxone (B1232239), these studies provide initial data on its interaction with biological components, primarily plasma proteins, and its intrinsic activity against various pathogens, which informs further preclinical and clinical investigation.

Studies utilizing human, bovine, and rat plasma have been conducted to determine the protein binding of ceftriaxone. uni-regensburg.de These experiments reveal that for all three species, protein binding increases with higher concentrations of plasma. uni-regensburg.de Interspecies differences are notable; ceftriaxone exhibits the highest protein binding in human plasma, followed by rat and then bovine plasma. uni-regensburg.de Further in vitro work has investigated the interaction between ceftriaxone and calcium, using both adult and neonatal umbilical cord plasma. These studies found that at certain concentrations, ceftriaxone can precipitate with calcium, a finding that is reflective of potential in vivo interactions. pfizer.combaxterpi.com

In vitro pharmacodynamic models, such as the hollow-fiber infection model, are employed to simulate the exposures of ceftriaxone in the body and predict its bactericidal effects over time. Such models have been used to explore the pharmacodynamics of ceftriaxone against specific pathogens like methicillin-susceptible Staphylococcus aureus (MSSA). researchgate.net These simulations help in determining the optimal dosing regimens required to achieve bacterial killing and suppress the emergence of resistance. researchgate.net By integrating pharmacokinetic and pharmacodynamic data, these models serve as a crucial bridge between preclinical data and clinical application, helping to predict the likelihood of therapeutic success for various dosing strategies. elsevier.esaccp1.org

| Species | Relative Protein Binding |

|---|---|

| Human | Highest |

| Rat | Intermediate |

| Bovine | Lowest |

Pharmacodynamic Relationships and Predictive Modeling

The therapeutic efficacy of ceftriaxone, like other beta-lactam antibiotics, is primarily linked to the duration for which the free drug concentration at the site of infection remains above the minimum inhibitory concentration (MIC) of the target pathogen. nih.gov This pharmacokinetic/pharmacodynamic (PK/PD) index, known as the percentage of the dosing interval that the free drug concentration is above the MIC (%fT>MIC), is the most critical factor for determining in vivo efficacy. nih.gov Preclinical animal infection models are crucial for defining the magnitude of this PK/PD index that correlates with specific antibacterial outcomes, such as bacterial stasis or a 1- to 2-log reduction in bacterial load. nih.govasm.orgoup.com

Various preclinical models are used to establish these relationships and predict clinical success. In vivo animal models, such as the murine thigh infection model, have been used to define the PK/PD targets for ceftriaxone in combination therapies. For example, in treating Enterococcus faecalis with an ampicillin-ceftriaxone combination, the time that ceftriaxone concentration exceeded a threshold of 1 mg/L was the index that best correlated with efficacy. nih.govasm.org In vitro models, like the hollow-fiber infection model, allow for the simulation of human pharmacokinetic profiles and the study of dose-response relationships over extended periods. researchgate.net This model has been used to demonstrate that higher doses of ceftriaxone are required to achieve sustained bacterial killing against pathogens like MSSA. researchgate.net

Furthermore, in silico modeling, particularly Monte Carlo simulations, integrates population pharmacokinetic data with microbiological susceptibility data to predict the probability of attaining the desired PK/PD target for a given dosing regimen against a population of bacteria. elsevier.estandfonline.com These predictive models are invaluable for optimizing dosing strategies, especially in the face of emerging resistance, and for bridging the gap between preclinical findings and clinical application. tandfonline.comfrontiersin.org

Correlation of Time Above Minimum Inhibitory Concentration (fT>MIC) with Efficacy in Animal Infection Models

Biochemical Interactions Affecting Pharmacokinetics (e.g., Calcium Precipitation in vitro)

Ceftriaxone sodium is highly soluble, but its calcium salt is significantly less soluble. nih.govresearchgate.net This disparity can lead to the formation of ceftriaxone-calcium precipitates, a significant biochemical interaction that can affect its pharmacokinetics and has prompted warnings against the simultaneous administration of ceftriaxone and calcium-containing intravenous solutions. www.gov.ukcbg-meb.nl

In vitro studies have been conducted to assess the risk of this precipitation in human plasma. nih.govmedsafe.govt.nznih.gov One study found that even at high concentrations of ceftriaxone (10 mmol/L) and calcium (4.2 mmol/L) in human plasma at 37°C, no precipitation occurred after 2 hours. nih.gov Precipitation was only observed under forced conditions. nih.gov The analysis of these precipitates confirmed their identity as a ceftriaxone-calcium salt. nih.gov The apparent kinetic solubility product in human plasma was found to be significantly higher than the thermodynamic solubility product in water, suggesting that plasma components may inhibit precipitation. nih.gov

Despite the low risk in adults, in vitro studies demonstrated that neonatal plasma has an increased risk of ceftriaxone-calcium precipitation compared to adult plasma. cbg-meb.nlmedsafe.govt.nznih.gov This heightened risk in newborns is attributed to their low blood volume and the longer half-life of ceftriaxone compared to adults. cbg-meb.nl These findings led to a contraindication for the use of ceftriaxone in neonates (up to 28 days of age) who require or are expected to require treatment with intravenous calcium-containing solutions. www.gov.ukmedsafe.govt.nzmedscape.com

For patients older than 28 days, the risk of precipitation is considered low. www.gov.ukmedscape.com Regulatory agencies, after reviewing in vitro data, have advised that ceftriaxone and calcium-containing solutions can be administered sequentially, provided the infusion lines are thoroughly flushed with a compatible fluid between infusions. medsafe.govt.nznih.govmedscape.com However, simultaneous administration through the same infusion line, including via a Y-site, remains contraindicated for all patients. cbg-meb.nlmedsafe.govt.nzmedscape.com

Another notable biochemical interaction is the binding of ceftriaxone to plasma proteins, primarily albumin. mums.ac.ir Ceftriaxone exhibits saturable, concentration-dependent binding to plasma proteins. nih.govwikipedia.org In vitro studies have also shown that ceftriaxone can displace bilirubin (B190676) from its binding sites on serum albumin, which is of particular concern in neonates with hyperbilirubinemia, as it can increase the risk of bilirubin encephalopathy. cbg-meb.nlmums.ac.ir

Table 3: Summary of In Vitro Studies on Ceftriaxone-Calcium Precipitation

| Study Focus | Plasma Source | Key Findings | Conclusion | Citation(s) |

| Risk Assessment of Precipitation | Human Plasma (General) | No precipitation at high concentrations of ceftriaxone and calcium after 2 hours. Apparent kinetic solubility product in plasma is higher than in water. | Formation of plasma precipitates is unlikely under normal physiological conditions. | nih.gov |

| Comparative Risk Assessment | Neonatal and Adult Plasma | Showed an increased risk of precipitation specifically in neonatal plasma. | Neonates are at a greater risk of ceftriaxone-calcium precipitation. | cbg-meb.nlmedsafe.govt.nznih.gov |

| Regulatory Review | Neonatal and Adult Plasma | In vitro studies prompted by safety concerns confirmed the low risk in adults but significant risk in neonates. | Led to updated recommendations contraindicating concurrent use in neonates but allowing sequential use in older patients. | medsafe.govt.nznih.govmedscape.com |

Advanced Analytical Methodologies for the Detection, Quantification, and Purity Assessment of Ceftriaxone Sodium Trihydrate

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most widely used techniques for the analysis of ceftriaxone (B1232239). mdpi.comresearchgate.net These methods offer high resolution, sensitivity, and speed, making them suitable for a wide range of applications. mdpi.com

HPLC-UV, HPLC-MS, HPLC-MS/MS, UPLC-UV, UPLC-MS/MS for Bioanalysis and Formulation Analysis

A diverse array of HPLC and UPLC configurations are utilized for the analysis of ceftriaxone sodium trihydrate in both biological matrices and pharmaceutical formulations. mdpi.com

HPLC with Ultraviolet (UV) Detection (HPLC-UV): This is a common and cost-effective method for quantifying ceftriaxone in pharmaceutical products. tjnpr.orgnih.gov The method typically involves a C18 column and a mobile phase consisting of a buffer and an organic modifier, with detection at a specific wavelength, often around 240 nm or 254 nm. tjnpr.orggsconlinepress.com For instance, a validated HPLC-UV method for determining ceftriaxone residues on stainless steel surfaces used a Hypersil ODS column at 50°C with a mobile phase of acetonitrile (B52724), water, and pH buffers, and UV detection at 254 nm. nih.gov Another study for the quantification in parenteral dosage forms used a C18 column with a mobile phase of methanol (B129727), water, and ortho-phosphoric acid (75:24.5:0.5 v/v) at a flow rate of 1.0 ml/min and detection at 240 nm. gsconlinepress.com

HPLC with Mass Spectrometry (HPLC-MS) and Tandem Mass Spectrometry (HPLC-MS/MS): For higher sensitivity and selectivity, especially in complex biological samples like plasma and cerebrospinal fluid, HPLC is often coupled with a mass spectrometer. mdpi.comnih.gov HPLC-MS/MS provides structural information and allows for the accurate quantification of ceftriaxone and its metabolites, even at very low concentrations. nih.govresearchgate.net A sensitive LC-MS/MS method for ceftriaxone in human plasma was developed using protein precipitation for sample preparation and a C18 column for separation. nih.gov This technique is particularly valuable for pharmacokinetic studies. nih.gov

UPLC with UV Detection (UPLC-UV) and Tandem Mass Spectrometry (UPLC-MS/MS): UPLC systems, which use smaller particle size columns, offer faster analysis times and improved resolution compared to traditional HPLC. mdpi.comiosrphr.org UPLC-UV and UPLC-MS/MS methods have been developed for the simultaneous determination of ceftriaxone and other drugs, as well as for stability-indicating assays. iosrphr.orgunesp.br For example, a stability-indicating RP-UPLC method was developed for the simultaneous estimation of ceftriaxone and sulbactam (B1307) in a combined dosage form. iosrphr.org

The following table summarizes typical parameters for these methods: